The compound is primarily synthesized through organic chemistry methods involving aniline derivatives and brominating agents. Its classification as a heterocyclic compound indicates its cyclic structure containing atoms of at least two different elements, with quinoline being a key structural motif .
The synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one typically involves several steps:
In industrial settings, continuous flow processes may be employed to optimize yield and purity, utilizing specific catalysts and solvents to enhance reaction efficiency.
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one is versatile in terms of chemical reactivity:
These reactions allow for the synthesis of a wide range of functionalized derivatives that may exhibit distinct biological properties.
The mechanism of action for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one involves its interaction with specific biological targets such as enzymes and receptors. The presence of the bromine atom and the unique quinoline structure facilitates binding to these targets, which can modulate various biological pathways. For instance, it may act as an inhibitor for certain enzymes involved in disease processes .
Key physical and chemical properties of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one include:
Spectroscopic data (IR and NMR) provide insights into functional groups present within the molecule:
This data confirms the presence of functional groups crucial for its reactivity and interaction with biological systems .
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one has several scientific applications:
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one represents a synthetically valuable brominated dihydroquinolinone characterized by a fused bicyclic system. Its molecular framework consists of a benzene ring fused to a six-membered heterocyclic ring containing a lactam (cyclic amide) functionality at the 2-position, with two methyl groups at the 4-position and a bromine atom at the 6-position. This arrangement confers distinctive electronic and steric properties essential for its reactivity in synthetic applications [4].
The systematic IUPAC name follows the quinolinone numbering system, where the nitrogen atom occupies position 1 and the carbonyl carbon is at position 2. The "3,4-dihydro" designation indicates partial saturation between positions 3 and 4, while the "4,4-dimethyl" specifies the geminal dimethyl substitution at the 4-position. The "(1H)" descriptor denotes the lactam's tautomeric form. Alternative nomenclature includes 6-Bromo-4,4-dimethyl-1,4-dihydroquinolin-2(3H)-one, reflecting different interpretations of the saturation state. The compound is commercially identified by CAS Registry Number 135631-90-2, with a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. Its structural representation is captured in the SMILES notation O=C1NC2=C(C=C(Br)C=C2)C(C)(C)C1, which encodes the connectivity and functional group relationships [4] [9].
Table 1: Structural and Identifiers of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 6-Bromo-4,4-dimethyl-1,4-dihydroquinolin-2(3H)-one |
CAS Registry Number | 135631-90-2 |
Molecular Formula | C₁₁H₁₂BrNO |
Molecular Weight | 254.12 g/mol |
SMILES Notation | O=C1NC2=C(C=C(Br)C=C2)C(C)(C)C1 |
Key Structural Features | Bromine (position 6), geminal dimethyl (position 4), lactam (position 2) |
The emergence of brominated quinolinone derivatives traces back to the late 20th century, driven by the need for versatile synthetic intermediates in medicinal chemistry and materials science. The specific incorporation of bromine at the 6-position in 4,4-dimethylquinolin-2(1H)-one derivatives arose from strategic efforts to enhance electrophilicity for cross-coupling reactions while maintaining steric accessibility. Early synthetic routes relied on classical bromination methods using bromine or N-bromosuccinimide (NBS) applied to pre-formed quinolinone cores, though these often suffered from regioselectivity issues and low yields at the electron-deficient 6-position [4].
Significant methodological advances occurred in the 1990s with the development of directed ortho-metalation (DoM) strategies, enabling precise bromine introduction at the 6-position. The 4,4-dimethyl group proved particularly valuable in this context, as it prevented unwanted ring oxidation and directed electrophilic substitution. Concurrently, the commercial availability of this compound (e.g., from suppliers like BLD Pharm and Tyger Scientific) accelerated its adoption in pharmaceutical research, where it serves as a precursor for kinase inhibitors and other bioactive molecules. The compound's historical trajectory reflects broader trends in heterocyclic chemistry, where brominated derivatives bridge traditional synthesis and modern catalytic transformations like Suzuki-Miyaura couplings [4] [9].
Positional isomerism in brominated quinolinones profoundly influences their chemical behavior and physicochemical properties. The 6-bromo-4,4-dimethyl isomer exhibits distinct characteristics compared to isomers brominated at positions 5, 7, or 8 due to electronic effects from the lactam carbonyl and steric interactions with the 4,4-dimethyl group. For example, the 6-bromo isomer benefits from reduced steric hindrance compared to 5- or 8-bromo isomers, facilitating its participation in transition metal-catalyzed cross-coupling reactions. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for differentiation, with characteristic upfield shifts observed for H-5 (δ ~7.3 ppm) due to shielding by the bromine atom in the 6-position isomer [6] .
Critical isomer comparisons include:
Table 2: Positional Isomers of Brominated Quinolinone Derivatives
Isomer | CAS Number | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | 135631-90-2 | C₁₁H₁₂BrNO | Geminal dimethyl at C4; Br at electron-rich C6 |
6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | C₉H₈BrNO | No C4 substituents; higher ring flexibility |
6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | 759447 | C₉H₈BrNO | Ketone at C4 instead of lactam at C2 |
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | 1188442-45-6 | C₉H₉BrN₂O | Additional ring nitrogen (N3 position) |
These structural variations significantly impact reactivity patterns. The 6-bromo-4,4-dimethyl derivative exhibits enhanced stability toward electrophilic substitution at C-5/C-7 positions due to steric protection from the dimethyl groups, while the bromine atom remains highly accessible for nucleophilic displacement. Such isomer-specific properties underscore the importance of precise structural characterization in synthetic planning [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8